molecular formula C6H5FN2O2 B1294389 2-Fluoro-5-nitroaniline CAS No. 369-36-8

2-Fluoro-5-nitroaniline

Cat. No. B1294389
CAS RN: 369-36-8
M. Wt: 156.11 g/mol
InChI Key: KJVBJICWGQIMOZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitroaniline is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound is characterized by the presence of a fluorine atom and a nitro group attached to an aniline ring, which significantly influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of 2-fluoro-5-nitroaniline has been explored in different contexts. For instance, it has been reported that 2-fluoro-3-nitroaniline, a related compound, was synthesized by the partial reduction of 2-fluoro-1,3-dinitrobenzene, while the total reduction of the same precursor leads to 2-fluoro-1,3-phenylenediamine . Additionally, a method for synthesizing 2-fluoro-2-nitrostyrenes, which are structurally related to 2-fluoro-5-nitroaniline, involves the radical nitration-debromination of α-bromo-α-fluoroalkenes, yielding the desired products with high stereoselectivity and in good yields .

Molecular Structure Analysis

The molecular structure of 2-fluoro-5-nitroaniline is influenced by the electron-withdrawing effects of the fluorine and nitro groups. These substituents can affect the electronic distribution within the molecule, which is reflected in the NMR parameters reported for this compound and its related analogs . The presence of these groups also impacts the reactivity of the compound, as seen in the formation of various complexes with metals .

Chemical Reactions Analysis

2-Fluoro-5-nitroaniline participates in various chemical reactions, particularly as a ligand in the formation of metal complexes. New complexes of 2-fluoro-5-nitroaniline with copper(II), nickel(II), and cobalt(II) have been prepared, showcasing the compound's ability to act as a monodentate O-bonded ligand . The electronic spectra and magnetic moments of these complexes have been reported, providing insight into the coordination chemistry of 2-fluoro-5-nitroaniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-5-nitroaniline are dictated by its molecular structure. The fluorine and nitro groups contribute to the compound's polarity and potential for hydrogen bonding, which can affect its solubility and stability. The photoreaction of a related compound, 2-fluoro-4-nitroanisole, with n-hexylamine, suggests that 2-fluoro-5-nitroaniline could also exhibit interesting photochemical behavior due to the potential for different excited states . The properties of 2-fluoro-5-nitroaniline are also relevant in the context of its reactivity with other chemical species, as demonstrated by the formation of metal complexes .

Scientific Research Applications

Application 1: Synthesis of Organotellurium and Organomercury Compounds

  • Summary of the Application: 2-Fluoro-5-nitroaniline is used in the synthesis of new derivatives of organotellurium and organomercury compounds .
  • Methods of Application: The compound reacts with mercuric acetate and further with tellurium (IV) tetrabromide . The reaction of (4-amino-5-fluoro-2-nitrophenyl)tellurium (IV) tribromide with 4-hydroxyphenyl mercury (II) chloride gives asymmetrical diaryltellurium (IV) dibromide .
  • Results or Outcomes: The new products have been tested against Klebsiella pneumonia Proteus, Escherichia coli, Pseudomonas spp., and Staphylococcus aureus. The compounds are characterized as highly active .

Application 2: Intermediate in Organic Synthesis

  • Summary of the Application: 5-Fluoro-2-nitroaniline is used as an intermediate in organic synthesis .
  • Methods of Application: The specific methods of application in organic synthesis can vary widely depending on the desired end product .
  • Results or Outcomes: The outcomes also depend on the specific synthesis process .

Application 3: Fluorinated Building Blocks

  • Summary of the Application: 2-Fluoro-5-nitroaniline is used as a fluorinated building block in material science .
  • Methods of Application: The specific methods of application can vary widely depending on the desired end product .
  • Results or Outcomes: The outcomes also depend on the specific synthesis process .

Application 4: Pharmaceutical Intermediate

  • Summary of the Application: 2-Fluoro-5-nitroaniline is employed as a pharmaceutical intermediate .
  • Methods of Application: The specific methods of application in pharmaceutical synthesis can vary widely depending on the desired end product .
  • Results or Outcomes: The outcomes also depend on the specific synthesis process .

Application 5: Dye and Antioxidant Production

  • Summary of the Application: 2-Fluoro-5-nitroaniline is used in the production of dyes and antioxidants .
  • Methods of Application: The specific methods of application can vary widely depending on the desired end product .
  • Results or Outcomes: The outcomes also depend on the specific synthesis process .

Application 6: Synthesis of Various Drugs

  • Summary of the Application: 2-Fluoro-5-nitroaniline is an intermediate for synthesizing various drugs, such as antibiotics, anti-tumor drugs, antiparasitic drugs, etc .
  • Methods of Application: It can be used to synthesize various biologically active compounds, such as sulfonamide drugs, quinolone drugs, etc .
  • Results or Outcomes: The outcomes also depend on the specific synthesis process .

Safety And Hazards

2-Fluoro-5-nitroaniline is classified as a flammable solid. It may cause skin and eye irritation, and respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-fluoro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5FN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVBJICWGQIMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074660
Record name 2-Fluoro-5-nitroaniline
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Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-nitroaniline

CAS RN

369-36-8
Record name 2-Fluoro-5-nitrobenzenamine
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Record name 2-Fluoro-5-nitroaniline
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Record name 2-Fluoro-5-nitroaniline
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Record name 2-fluoro-5-nitroaniline
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Synthesis routes and methods I

Procedure details

In a 500 ml Parr hydrogenation reactor were placed 8.50 g (0.0457 mole) of 2,4-dinitrofluorobenzene, 1.0 g (0.018 mole) of powdered iron, 0.15 g of 5% rhodium on alumina, 100 ml of ethanol, 100 ml of acetic acid, and 5 ml of water. The reaction was stopped after 140 psi of hydrogen had been absorbed, and the reaction mixture was then filtered. The filtrate was concentrated under reduced pressure, and water was added to the residue. Filtration yielded 5.62 g of crude 2-fluoro-5-nitroaniline. Analysis of the nmr spectrum of the product showed it to be >90% pure 2-fluoro-5-nitroaniline.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
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reactant
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100 mL
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reactant
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0 (± 1) mol
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1 g
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0.15 g
Type
catalyst
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Name
Quantity
5 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

European Patent Application 127,079, Takemoto et al. (1984), discloses a process in which 2,4-dinitrofluorobenzene is selectively reduced using between 2.5 and 4 moles of iron in the presence of acid to produce one mole of 2-fluoro-5-nitroaniline. In one example in which acetic acid was employed and the reaction mixture was refluxed for ten minutes, 2-fluoro-5-nitroaniline was produced in 70% yield, by weight. The weight % ratio of the desired 2-fluoro-5-nitroaniline to the by-product 4-fluoro-3-nitroaniline was 93:7. The use of a noble metal catalyst is not taught by this patent application.
Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a mixture of 40 ml of glacial acetic acid, 5 ml of water, and 8.32 g (0.0447 mole) of 2,4-dinitrofluorobenzene were added 0.10 g (0.00044 mole) of platinum oxide and 0.50 g (0.0090 mole) of powdered iron. Subsequently, 160 ml of ethanol was added to this mixture, and the entire reaction mixture was placed in a 500 ml Parr hydrogenation reactor. The reaction was stopped after 144 psi of hydrogen had been absorbed, and the reaction mixture was then filtered. The filtrate was evaporated under reduced pressure, and the residue was passed through a pad of silica gel, eluting with methylene chloride. The solvent was evaporated from the eluate under reduced pressure, producing 6.23 g of crude 2-fluoro-5-nitroaniline, m.p. 90°-92° C. Analysis of the nmr spectrum of this material showed it to be at least 85% pure 2-fluoro-5-nitroaniline.
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
8.32 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.1 g
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Quantity
0.5 g
Type
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Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-nitroaniline
Reactant of Route 2
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2-Fluoro-5-nitroaniline
Reactant of Route 3
2-Fluoro-5-nitroaniline
Reactant of Route 4
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2-Fluoro-5-nitroaniline
Reactant of Route 5
2-Fluoro-5-nitroaniline
Reactant of Route 6
Reactant of Route 6
2-Fluoro-5-nitroaniline

Citations

For This Compound
122
Citations
RH Al-Asadi, MK Mohammed, HK Dhaef - Russian Journal of General …, 2020 - Springer
… New derivatives of organotellurium and organomercury compounds have been synthesized in the reaction of 2-fluoro-5-nitroaniline with mercuric acetate and further with tellurium(IV) …
Number of citations: 9 link.springer.com
G DeVoto, M Massacesi, R Pinna… - Spectrochimica Acta Part A …, 1982 - Elsevier
Preparation of new complexes of 2 - fluoro,5 - nitroaniline (2-F,5-NA) and 4 - fluoro,2 - nitroaniline (4-F,2-NA) of the type MLnX 2 ·mH 2 O (where M = Cu(II), Ni(II), Co(II); L = 2-F,5-NA; 4-…
Number of citations: 40 www.sciencedirect.com
AR Kumar, S Selvaraj, P Anthoniammal… - Journal of Fluorine …, 2023 - Elsevier
Density Functional Theory (DFT) and Hartree-Fock (HF) approaches were used to study the spectroscopic, pharmacological and other molecular properties of structural isomers of …
Number of citations: 2 www.sciencedirect.com
K Moorthy, M NizamMohideen, S Vetrivel, E Vinoth… - IUCrData, 2018 - scripts.iucr.org
In the title compound, C6H5FN2O2, the dihedral angle between the nitro group and the benzene ring is 3.68 (2), and an intramolecular N—H⋯F hydrogen bond is observed. The crystal …
Number of citations: 6 scripts.iucr.org
M Hudlicky, HM Bell - Journal of Fluorine Chemistry, 1974 - Elsevier
… (IV), 2-fluoro-5-nitroaniline … This melting point agrees with that of an isomer, 2-fluoro-5-nitroaniline …
Number of citations: 7 www.sciencedirect.com
C Yanes, M Torres, M López-Rodríguez… - … Section C: Crystal …, 1997 - scripts.iucr.org
… The title material was prepared from commercially available 2-fluoro-5-nitroaniline (Sigma) by a two-stage synthetic pro- cedure. In the first step, 2-fluoro-5-nitroaniline was treated with …
Number of citations: 1 scripts.iucr.org
S Ghosh, CM Reddy - CrystEngComm, 2012 - pubs.rsc.org
… Brittle crystals of caffeine/2-fluoro-5-nitroaniline on application of a mechanical stress. (a) Crystal before application of the mechanical stress. (b) To (d) show the stages of crystal …
Number of citations: 40 pubs.rsc.org
FA Romero, R Moningka - Tetrahedron Letters, 2010 - Elsevier
… our investigation with 2-fluoro-5-nitroaniline from which we … the primary amine addition to 2-fluoro-5-nitroaniline (1) in the … our initial investigation with 2-fluoro-5-nitroaniline (1) because …
Number of citations: 3 www.sciencedirect.com
EW Fu, IE Rosenberg - Organic Mass Spectrometry, 1980 - Wiley Online Library
… The electron impact and methane chemical ionization mass spectra of 2-fluoro-5-nitroaniline and 4-fluoro-3nitroaniline have been investigated. S iar fragment ions were observed for …
SK Mohamed, M Akkurt, PN Horton… - … Section E: Structure …, 2013 - scripts.iucr.org
… A mixture of 1 mmol (156 mg) 2-fluoro-5-nitroaniline and 1 mmol (201 mg) 5-bromo-2-hydroxybenzaldehyde in 50 ml e thanol was heated at 350 K and monitored by TLC till completion …
Number of citations: 1 scripts.iucr.org

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